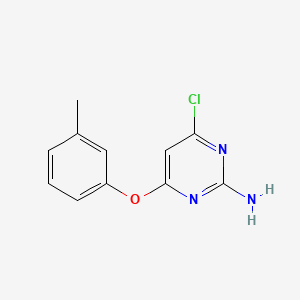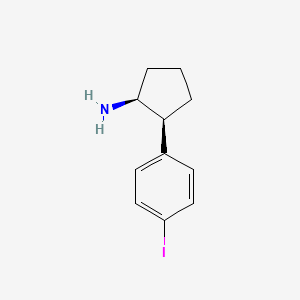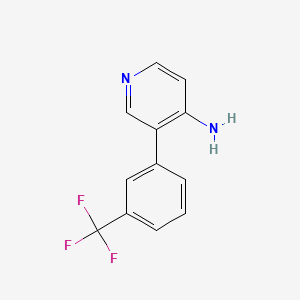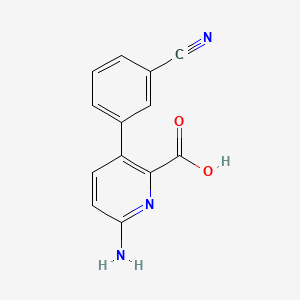
2-(Thiophen-2-YL)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-YL)-1,3,2-dioxaborinane is a heterocyclic compound containing a thiophene ring fused with a dioxaborinane moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-YL)-1,3,2-dioxaborinane has several applications in scientific research:
Wirkmechanismus
Target of Action
Thiophene-based compounds have been studied extensively for their biological activities . They are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition, receptor antagonism, or ion channel modulation . The boron atom in the compound could potentially form reversible covalent bonds with biological targets, altering their function .
Biochemical Pathways
Thiophene derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s boron atom could potentially interfere with biochemical processes that involve boron, such as cell signaling and bone metabolism .
Pharmacokinetics
For instance, thiophene derivatives are known to have good lipophilicity, which could enhance the compound’s absorption and distribution . The boron atom could potentially affect the compound’s metabolism and excretion .
Result of Action
Thiophene derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, and antimicrobial activities . The compound’s boron atom could potentially exert additional effects, such as altering cell signaling or bone metabolism .
Action Environment
The action of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane could potentially be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s action could potentially be influenced by biological factors, such as the target’s expression level and the presence of other interacting molecules .
Biochemische Analyse
Biochemical Properties
2-(Thiophen-2-YL)-1,3,2-dioxaborinane is known to interact with a variety of enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known to play a vital role in these interactions .
Cellular Effects
Related thiophene compounds have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Related compounds have been shown to undergo N-demethylation, hydroxylation, and other transformations, suggesting potential pathways for this compound .
Subcellular Localization
Related compounds have been shown to localize in specific cellular compartments, suggesting potential targeting signals or post-translational modifications that could direct this compound to specific organelles .
Vorbereitungsmethoden
The synthesis of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane typically involves the condensation of thiophene derivatives with boronic acids or boronates. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Analyse Chemischer Reaktionen
2-(Thiophen-2-YL)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed include sulfoxides, sulfones, and substituted thiophenes.
Vergleich Mit ähnlichen Verbindungen
2-(Thiophen-2-YL)-1,3,2-dioxaborinane can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRRKUUSGIROSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674620 |
Source


|
| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197024-83-2 |
Source


|
| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)
![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)

![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)





![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)
